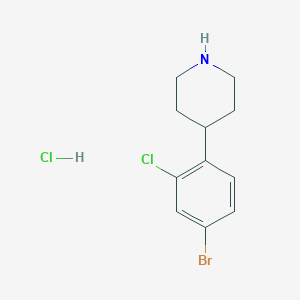

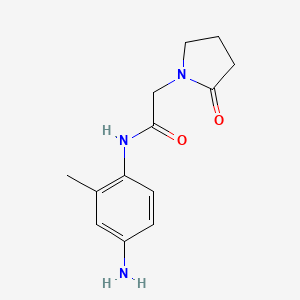

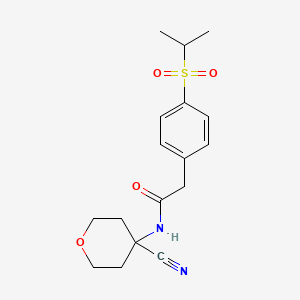

6,8-Dimethyl-2-(morpholin-4-yl)quinoline-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound has been reported in the literature . The yield was 84%, and the melting point was 107–109°C . The 1H NMR and 13C NMR spectra were also provided, offering detailed information about the structure of the compound .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using its NMR data . The 1H NMR spectrum provides information about the hydrogen atoms in the molecule, while the 13C NMR spectrum provides information about the carbon atoms .Chemical Reactions Analysis

This compound is involved in the inhibition of cell cycle progression at both G1 and G2/M phase . It is also involved in inhibiting the dephosphorylation and activation of cyclin-dependent kinases (Cdks) in vitro and in vivo .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its NMR data . For example, the melting point is 107–109°C . The NMR data also provide information about the structure of the compound .Scientific Research Applications

Synthesis and Chemical Properties

- Quinoline derivatives, including those similar to 6,8-Dimethyl-2-(morpholin-4-yl)quinoline-3-carbaldehyde, are extensively studied for their unique chemical properties and applications. Recent research has focused on the synthesis of quinoline ring systems and the construction of fused or binary quinoline-core heterocyclic systems (Hamama et al., 2018). Additionally, methodologies for synthesizing 2-(morpholin-4-yl) quinoline-3-carbaldehydes have been developed, illustrating the versatility of these compounds in chemical reactions (Gouda & El‐Bana, 2022).

Corrosion Inhibition

- Quinoline derivatives have shown promise as corrosion inhibitors. A study demonstrated the effectiveness of certain quinoline derivatives, including similar compounds to this compound, in protecting mild steel against corrosion in hydrochloric acid solutions. These inhibitors effectively adsorb onto metal surfaces and reduce dissolution (Lgaz et al., 2017).

Photoluminescent Properties

- Quinoline derivatives have also been explored for their photoluminescent properties. A study involving the synthesis of novel quinoline derivatives containing a biphenyl group and α, β-diarylacrylonitrile unit highlighted their potential for use in organic light-emitting diodes (OLEDs), emitting blue to green fluorescence under UV irradiation (Li et al., 2011).

Antimicrobial Activity

- The antimicrobial properties of quinoline derivatives are also noteworthy. For instance, certain derivatives of 2-(morpholin-4-yl)quinoline-3-carbaldehyde have been synthesized and shown to exhibit significant activity against bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Subhash & Bhaskar, 2020).

Mechanism of Action

Properties

IUPAC Name |

6,8-dimethyl-2-morpholin-4-ylquinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-11-7-12(2)15-13(8-11)9-14(10-19)16(17-15)18-3-5-20-6-4-18/h7-10H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVYZBPXCIKTOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C=C(C(=N2)N3CCOCC3)C=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2594433.png)

![4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2594435.png)

![1-[(4-{2-[3,4-dihydro-1(2H)-naphthalenyliden]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2594439.png)

![N-(2-chlorobenzyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2594441.png)

![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(propylsulfanyl)acetamide](/img/structure/B2594449.png)

![2-((2-Nitro-4-((trifluoromethyl)sulfonyl)phenyl)thio)benzo[d]oxazole](/img/structure/B2594450.png)